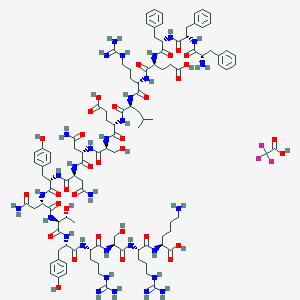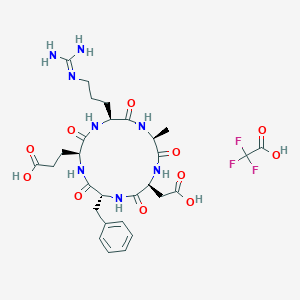
H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate (H-Lys-DANIHVPGGGS-OH TFA) is a synthetic peptide that has been developed for use in scientific research applications. H-Lys-DANIHVPGGGS-OH TFA has a wide range of potential uses in biochemistry and physiology, and is becoming increasingly popular for use in laboratory experiments. This article will discuss the synthesis method of H-Lys-DANIHVPGGGS-OH TFA, its mechanism of action, physiological and biochemical effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Amino Acid Sequence and Protein Function
Sequence Determination Techniques : Studies on proteins such as sarcine adenylate kinase from skeletal muscle and bovine intestinal calcium-binding protein demonstrate advanced techniques for determining amino acid sequences, highlighting the role of specific sequences in protein function and enzyme activity. These techniques are crucial for understanding the structure and function of peptides similar to the one (Heil et al., 1974); (Fullmer & Wasserman, 1981).
Structural Proteins in Muscle and Bone : The detailed analysis of proteins from muscle and bone marrow, like the amino acid sequence of human plasma prealbumin and glutaredoxin from rabbit bone marrow, provides insight into how specific sequences are critical for structural integrity and metabolic functions in tissues. These studies showcase the importance of peptides in maintaining physiological functions and could relate to the roles of synthetic peptides in research and therapy (Kanda et al., 1974); (Hopper et al., 1989).
Peptide Synthesis and Insulinotropic Effects : The solid-phase synthesis of a fragment of human Glucose-dependent Insulinotropic Polypeptide (GIP) demonstrates the application of peptides in studying hormone functions and potentially in developing therapeutic agents. This approach could be relevant for synthesizing and studying the effects of complex peptides like "H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate" (Carlquist, 1987).
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H85N17O17.C2HF3O2/c1-5-27(4)42(67-47(80)32(18-36(55)70)65-45(78)33(19-40(74)75)63-43(76)29(54)11-6-8-14-52)49(82)62-30(12-7-9-15-53)44(77)64-31(17-28-20-56-25-60-28)46(79)66-41(26(2)3)50(83)68-16-10-13-35(68)48(81)59-22-38(72)57-21-37(71)58-23-39(73)61-34(24-69)51(84)85;3-2(4,5)1(6)7/h20,25-27,29-35,41-42,69H,5-19,21-24,52-54H2,1-4H3,(H2,55,70)(H,56,60)(H,57,72)(H,58,71)(H,59,81)(H,61,73)(H,62,82)(H,63,76)(H,64,77)(H,65,78)(H,66,79)(H,67,80)(H,74,75)(H,84,85);(H,6,7)/t27-,29-,30-,31-,32-,33-,34-,35-,41-,42-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGPGDTTUFUPA-KFFBCSPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86F3N17O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)











